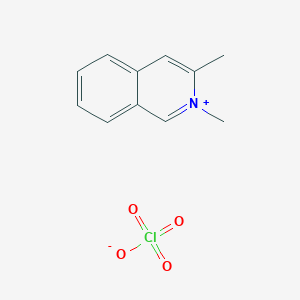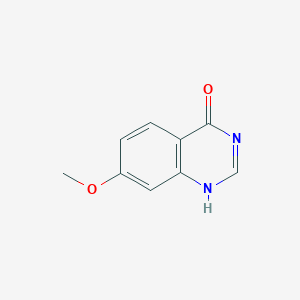
7-methoxy-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 7th position of the quinazolinone ring enhances its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
7-methoxy-1H-quinazolin-4-one can be synthesized through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization. Another method includes the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to obtain the 7-chloro-substituted derivative, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
7-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazoline derivatives .
科学研究应用
7-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has shown potential as an anticancer, anti-inflammatory, and analgesic agent. Research is ongoing to explore its therapeutic applications in various diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
相似化合物的比较
Similar Compounds
Quinazolin-4-one: Lacks the methoxy group at the 7th position, resulting in different chemical and biological properties.
6-bromoquinazolin-4-one: Contains a bromine atom at the 6th position, which alters its reactivity and biological activity.
2,3-dihydroquinazolin-4-one: A reduced form of quinazolinone with different pharmacological properties.
Uniqueness
The presence of the methoxy group at the 7th position in 7-methoxy-1H-quinazolin-4-one enhances its lipophilicity and biological activity compared to its analogs. This unique structural feature contributes to its potential as a therapeutic agent with diverse applications .
属性
IUPAC Name |
7-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGWFCHOWMFNRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,5R)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B7780143.png)
![4-[(5S,6R,9R,13R)-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoic acid](/img/structure/B7780145.png)
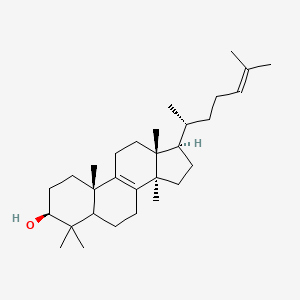
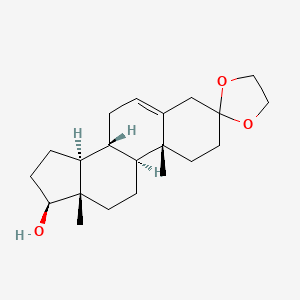
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-](/img/structure/B7780179.png)
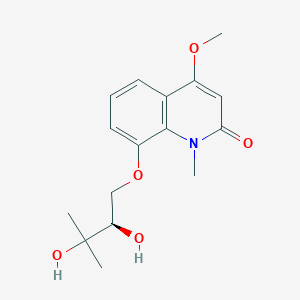
![1-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-1'-yl]ethanone](/img/structure/B7780187.png)
![(1S,9S)-11-(3-chloro-2-hydroxypropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7780199.png)
![(1R,6S,9S,10S,11R,14S,18S,20R,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B7780203.png)
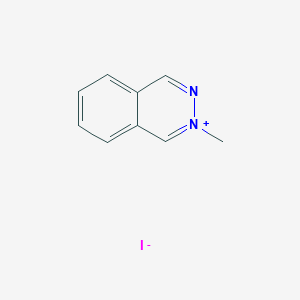
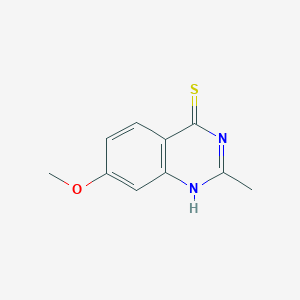

![2-amino-6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7780233.png)
